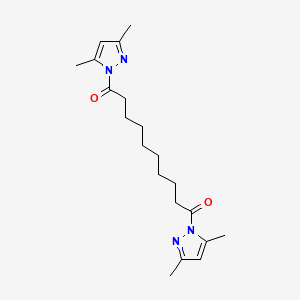

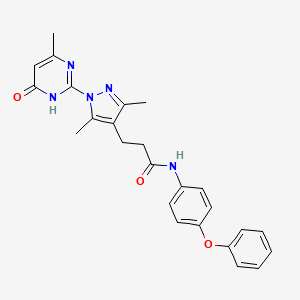

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are a class of organic compounds with the formula (CH3C)2CHN2H. They are one of several isomeric derivatives of pyrazole that contain two methyl substituents . They are unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . They are white solids that dissolve well in polar organic solvents .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a cobalt(II) iodide complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane (L) CoLI2 has been synthesized .

Molecular Structure Analysis

The structure of pyrazole compounds is molecular mononuclear. In the case of the cobalt(II) iodide complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane (L) CoLI2, the compound crystallizes in the monoclinic system .

Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used as a precursor to a variety of ligands that are widely studied in coordination chemistry .

Physical and Chemical Properties Analysis

Pyrazoles are white solids with a density of 1.027 g/cm3 . They have a melting point of 107.5 °C and a boiling point of 218 °C .

科学的研究の応用

Synthesis and Structural Characterization

Synthesis of Pyrazole-Containing Ligands : Research on pyrazole-containing ligands, such as the synthesis of flexible bis(pyrazol-1-yl)alkanes, reveals a facile method involving reactions in superbasic mediums. These ligands, due to their structural versatility, are essential in forming coordination complexes with various metals, demonstrating the compound's relevance in synthetic chemistry and materials science (Potapov et al., 2007).

Crystal Structure Analysis : Investigations into the crystal structures of complexes involving pyrazole ligands offer insights into their coordination environments. For example, studies on copper(II) complexes reveal different conformations based on the ligand's structure, which impacts the material's photophysical properties and potential applications in luminescence and catalysis (Goetz-Grandmont et al., 1995).

Photophysical Properties and Applications

Luminescence of Lanthanide Complexes : The synthesis and characterization of lanthanide complexes with pyrazole-containing ligands, such as those involving ytterbium, have been studied for their photophysical properties. These complexes exhibit notable luminescence, making them potential candidates for applications in optical materials and sensors (Taydakov et al., 2020).

Catalysis and Corrosion Inhibition : Pyrazole ligands and their complexes have been explored for their catalytic activities and as corrosion inhibitors. Research has shown that pyrazole-based metal complexes can significantly mitigate steel corrosion, highlighting their potential in materials protection and sustainable chemistry applications (Masoumi et al., 2020).

Environmental and Green Chemistry

- Synthesis of Nonisocyanate Polyurethanes : The development of environmentally friendly routes to synthesize nonisocyanate polyurethanes using components derived from renewable resources showcases the application of pyrazole-containing compounds in producing sustainable materials with tunable properties (Wang et al., 2016).

作用機序

The mechanism of action of pyrazole compounds can vary depending on their structure and the specific application. For example, in the field of medicinal chemistry, molecular simulation studies have been performed to justify the potent in vitro antipromastigote activity of certain pyrazole compounds .

将来の方向性

特性

IUPAC Name |

1,10-bis(3,5-dimethylpyrazol-1-yl)decane-1,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-15-13-17(3)23(21-15)19(25)11-9-7-5-6-8-10-12-20(26)24-18(4)14-16(2)22-24/h13-14H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGVAGBSVYVLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CCCCCCCCC(=O)N2C(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2673447.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2673454.png)

![3-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2673457.png)

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673468.png)

![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)

![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)